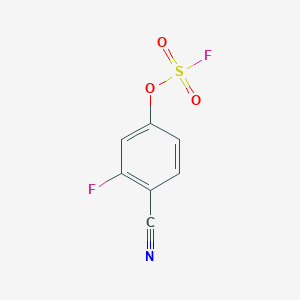

1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

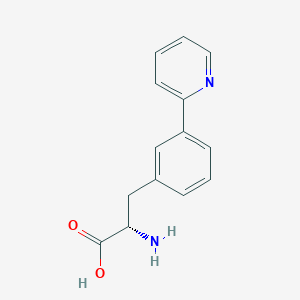

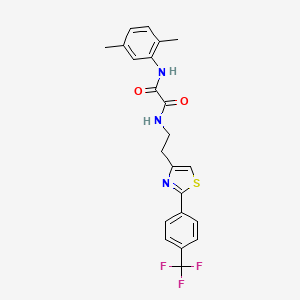

The compound "1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature cyano, fluoro, and fluorosulfonyl functional groups in aromatic systems. For instance, the reaction of cysteine with 1-fluoro-2,4-dinitrobenzene, which has fungicidal properties and is used in protein analysis, was studied to understand the mechanism of action of alkylating toxicants . Another paper reports on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, which was resolved into its enantiomers, and the absolute configuration of the more potent enantiomer was determined . Additionally, the synthesis and crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were reported, with a focus on its intramolecular hydrogen bonding and crystal packing . Lastly, the molecular structure of 5-cyclohexyl-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran was elucidated, highlighting the conformation of the cyclohexyl ring and the dihedral angle between the 2-fluorobenzene ring and the benzofuran fragment .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including resolution of enantiomers, chromatographic separation, and various chemical reactions. For example, the nonsteroidal antiandrogen mentioned in paper was synthesized through chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation. The synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involved spectral identification techniques such as IR, 1H NMR, and EI mass spectral analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography and spectral analysis. The crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile revealed an intramolecular hydrogen bond and was compared with optimized geometries obtained from semi-empirical and ab initio calculations . The structure of 5-cyclohexyl-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran was also determined, showing a chair conformation of the cyclohexyl ring and specific dihedral angles .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with biological molecules and the formation of intermediates. The reaction of 1-fluoro-2,4-dinitrobenzene with cysteine was found to be first order with respect to the disappearance of the reactant and suggested the presence of a transient intermediate . The resolution of the nonsteroidal antiandrogen involved the formation of diastereomeric esters and their subsequent hydrolysis and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their molecular interactions and crystal packing. The crystal packing of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile is governed by intermolecular hydrogen bonds . The title compound in paper exhibits hydrogen bonding and S⋯O contacts in its crystal structure, with the fluorine atom being disordered over two positions. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

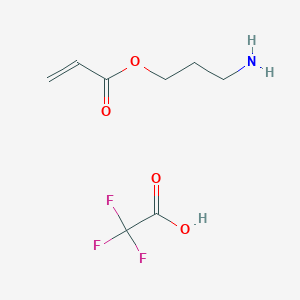

- Arylbenzyl Ether Rearrangements : The compound has utility in the synthesis of arylmethylnitrophenols through Brønsted acid-promoted ortho rearrangement of benzyl ethers, a process that highlights its potential in facilitating complex organic transformations (Luzzio & Chen, 2009).

- Cyano-activated Fluoro Displacement Reactions : It plays a role in the synthesis of cyanophenoxazines and related compounds through reactions between difluorobenzonitriles and various nucleophiles, showcasing its relevance in constructing substituted heterocycles (Eastmond et al., 2001).

Material Science and Photophysics

- Fluorosulfonylation for Material Synthesis : The compound's fluorosulfonyl group is instrumental in developing new materials, such as in the synthesis of 5-sulfonylfluoro isoxazoles, indicating its utility in creating novel structures with potential applications in material science (Leng & Qin, 2018).

Biochemistry and Protein Engineering

- Expansive Covalent Bonding of Proteins : Its structural motif is used to create novel chemical bonds in proteins for biochemical research and biotherapeutic applications, such as through genetically encoded fluorosulfonyloxybenzoyl-l-lysine, which enables covalent targeting of natural residues in proteins (Liu et al., 2021).

Eigenschaften

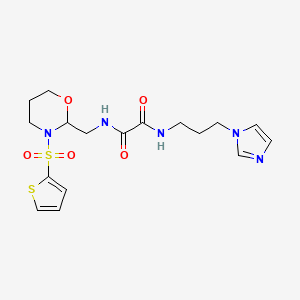

IUPAC Name |

1-cyano-2-fluoro-4-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3S/c8-7-3-6(13-14(9,11)12)2-1-5(7)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFONCPSDRHZNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-2-fluoro-4-fluorosulfonyloxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2524136.png)

![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524137.png)

![Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2524141.png)

![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

![3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B2524149.png)

![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)

![7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2524154.png)

![N-(2,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2524155.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2524157.png)